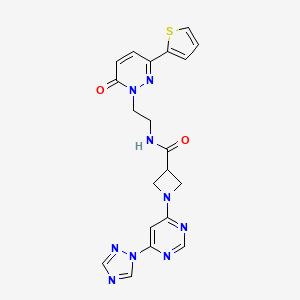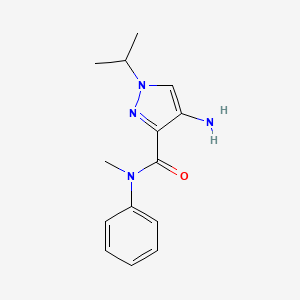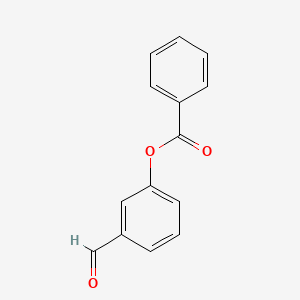
2-Morpholino-3-methylbutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Morpholino-3-methylbutyronitrile” is a chemical compound that contains a morpholino group . Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine . The ortho-nosyl (Nso) protective group was selected for its easy cleavage under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H16N2O .Chemical Reactions Analysis
Morpholino-based oligomers are effective, stable, and highly adaptable anti-sense DNA analogs for gene silencing and editing . They interact with their cognate target molecules via complementary Watson–Crick base pairing .Wissenschaftliche Forschungsanwendungen
Cardioprotection and Enzyme Inhibition
Morpholinosydnonimine (SIN-1), a compound related to morpholine derivatives, demonstrates cardioprotective effects by protecting cardiomyocytes against reoxygenation-induced injury. This protection is attributed to its decomposition into NO and 3-morpholinoiminoacetonitrile (SIN-1C), highlighting a dual mechanism of action (Schlüter et al., 1994).
Antimicrobial Synthesis
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is utilized in the synthesis of potent antimicrobials, indicating the role of morpholine derivatives in developing new therapeutic agents (Kumar et al., 2007).
Catalysis and Organic Synthesis
Novel N-methyl morpholine (Nmm) based ionic liquids, featuring morpholine components, are synthesized and used as catalysts for Knoevenagel condensation, showcasing the utility of morpholine derivatives in facilitating chemical reactions and synthesis (Xu et al., 2017).
Anticancer and Antiviral Applications
Morpholine derivatives are explored for their anticancer and antiviral properties. For instance, optimization of quinolinecarbonitriles, which include morpholine groups, has led to potent inhibitors of Src kinase activity, a crucial target in cancer research (Boschelli et al., 2001).
Molecular Sensing
Morpholine derivatives are also employed in the design of chemosensors for the selective recognition of metal ions, demonstrating the versatility of morpholine structures in developing sensitive and selective sensing materials (Shally et al., 2020).
Gene Function Inhibition
Morpholino oligos, while not directly related to 2-Morpholino-3-methylbutyronitrile, are extensively used to inhibit gene function in various model organisms, offering insights into developmental mechanisms and gene expression regulation (Heasman, 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYDKNBJQZQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)
![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)
![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2645596.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)